![molecular formula C5H11NO2 B3005217 (S)-[1,4]Oxazepan-6-ol CAS No. 1373232-31-5](/img/structure/B3005217.png)

(S)-[1,4]Oxazepan-6-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

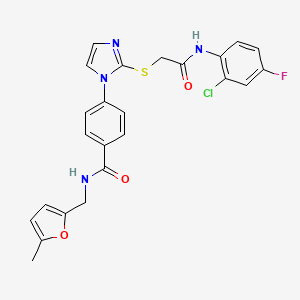

“(S)-[1,4]Oxazepan-6-ol” is a chemical compound with the CAS number 1373232-31-5 . It has a molecular weight of 117.15 and its IUPAC name is (6S)-1,4-oxazepan-6-ol . The compound is usually stored in a dark place, sealed in dry, at 2-8°C .

Synthesis Analysis

The synthesis pathway for “(S)-[1,4]Oxazepan-6-ol” involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the formation of an oxazepane ring and the introduction of a hydroxyl group at the 6th position of the ring.Molecular Structure Analysis

The molecular structure of “(S)-[1,4]Oxazepan-6-ol” is represented by the InChI code1S/C5H11NO2/c7-5-3-6-1-2-8-4-5/h5-7H,1-4H2/t5-/m0/s1 . This compound belongs to the class of heterocyclic compounds containing a six-membered ring with one oxygen and one nitrogen atom. Physical And Chemical Properties Analysis

“(S)-[1,4]Oxazepan-6-ol” has a molecular weight of 117.15 . It is typically stored in a dark place, sealed in dry, at 2-8°C . The physical form of the compound can be solid, semi-solid, liquid, or lump .Scientific Research Applications

- Target for Modification : The hydroxyl group (OH) at the 6th position of the ring makes it a good candidate for further chemical modifications. Scientists can explore derivatives to enhance bioactivity or selectivity .

- Chiral Synthesis : The chirality of this compound makes it valuable for asymmetric synthesis, enabling the production of enantiopure molecules .

- Enantioselective Reactions : (S)-1,4-Oxazepan-6-ol can participate in enantioselective reactions, leading to optically pure products .

- Metabolism Studies : Researchers study its metabolic fate in vivo, aiding drug development and safety assessments .

Medicinal Chemistry

Materials Science

Organic Synthesis

Catalysis

Pharmacology

Chemical Biology

Safety and Hazards

The safety information for “(S)-[1,4]Oxazepan-6-ol” includes several hazard statements: H302-H315-H318-H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves .

Mechanism of Action

Target of Action

The primary targets of (S)-[1,4]Oxazepan-6-ol are currently unknown. The compound is a derivative of oxazepam, a benzodiazepine, which typically targets gamma-aminobutyric acid (GABA) receptors in the central nervous system .

Mode of Action

This binding enhances the inhibitory effect of GABA on neuronal excitability by increasing neuronal membrane permeability to chloride ions .

Biochemical Pathways

If it shares similarities with oxazepam, it may influence the GABAergic neurotransmission pathway .

Result of Action

If it acts like oxazepam, it may result in decreased anxiety and insomnia, and control of symptoms of alcohol withdrawal syndrome .

Action Environment

It is recommended to store the compound in a dark place, sealed, and at a temperature between 2-8°C .

properties

IUPAC Name |

(6S)-1,4-oxazepan-6-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c7-5-3-6-1-2-8-4-5/h5-7H,1-4H2/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJQUDIYIICBQDR-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(CN1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H](CN1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-[1,4]Oxazepan-6-ol | |

CAS RN |

1373232-31-5 |

Source

|

| Record name | (S)-1,4-oxazepan-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3,5-bis(trifluoromethyl)phenyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B3005134.png)

![Methyl 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate](/img/structure/B3005135.png)

![3-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3005136.png)

![N-([2,2'-bifuran]-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B3005141.png)

![3-[(2-Butoxyethoxy)methyl]aniline](/img/structure/B3005144.png)

![4-chloro-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide](/img/structure/B3005145.png)

![9-(benzo[d][1,3]dioxol-5-yl)-2-(5-bromo-2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B3005153.png)